molecular formula C13H10N2O B13690000 2-Methyl-5-(3-quinolyl)oxazole

2-Methyl-5-(3-quinolyl)oxazole

Cat. No.: B13690000
M. Wt: 210.23 g/mol
InChI Key: UOPYBJJMRNHPLD-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-quinolyl)oxazole is a heterocyclic compound that features both an oxazole ring and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-quinolyl)oxazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-aminomethyl oxazole with 3-quinolinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(3-quinolyl)oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline moiety or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline and oxazole derivatives, depending on the reagents used.

Scientific Research Applications

2-Methyl-5-(3-quinolyl)oxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(3-quinolyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the oxazole ring can interact with various proteins, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3´-Pyridyl)-5-phenyloxazole
  • 2,5-Diphenyloxazole
  • Benzoxazole derivatives

Uniqueness

2-Methyl-5-(3-quinolyl)oxazole is unique due to the presence of both the oxazole and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to similar compounds that may only contain one of these heterocyclic rings.

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

2-methyl-5-quinolin-3-yl-1,3-oxazole

InChI

InChI=1S/C13H10N2O/c1-9-14-8-13(16-9)11-6-10-4-2-3-5-12(10)15-7-11/h2-8H,1H3

InChI Key

UOPYBJJMRNHPLD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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